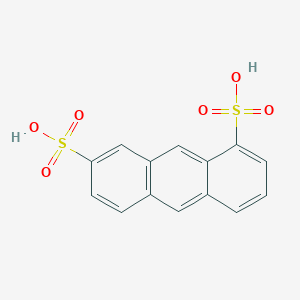

Anthracene-1,7-disulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

61736-94-5 |

|---|---|

Molecular Formula |

C14H10O6S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

anthracene-1,7-disulfonic acid |

InChI |

InChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-6-10-2-1-3-14(22(18,19)20)13(10)8-11(9)7-12/h1-8H,(H,15,16,17)(H,18,19,20) |

InChI Key |

PKHRFLJQXIUYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=C(C=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Sulfonation of Anthracene (B1667546)

Direct sulfonation involves the reaction of anthracene with a sulfonating agent, such as sulfuric acid or chlorosulfuric acid, to introduce sulfonic acid groups onto the aromatic ring. semanticscholar.org This method can produce a mixture of mono- and disulfonic acids. semanticscholar.orgrsc.org

Regioselective Sulfonation Pathways and Isomer Control

The positions at which the sulfonic acid groups attach to the anthracene core are highly dependent on the reaction conditions. The sulfonation of anthracene can yield anthracene-1-sulfonic acid, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid. semanticscholar.org Further sulfonation leads to a mixture of disulfonic acid isomers. semanticscholar.orgrsc.orgrsc.org Research indicates that sulfonation with sulfur trioxide-dioxane in dioxane as a solvent leads to approximately 21% 1-substitution (α-position), 6% 2-substitution (β-position), and 73% 9-substitution (meso-position). researchgate.net The formation of specific disulfonic isomers is a result of both the initial monosulfonation pattern and the directing effects of the first sulfonic acid group.

Influence of Reaction Conditions on Product Distribution

The distribution of the resulting sulfonic acid isomers is significantly influenced by reaction parameters such as temperature and the specific sulfonating agent used. semanticscholar.orgrsc.org For instance, an increase in reaction temperature generally favors the formation of the 2-sulfonic acid and various disulfonic acids. rsc.org The choice of solvent also plays a critical role; reactions carried out in chloroform, dioxan, or a pyridine-isoparaffin mixture will yield different product distributions. semanticscholar.org

| Parameter | Effect on Product Distribution | Reference |

|---|---|---|

| Temperature | Increasing temperature favors the formation of 2-sulfonic acid and disulfonic acids. | rsc.org |

| Solvent | Product yields and isomer formation depend on the solvent used (e.g., chloroform, dioxan). | semanticscholar.org |

| Sulfonating Agent | Different agents (e.g., chlorosulfuric acid, sulfuric acid with acetic anhydride) produce varied mixtures of mono- and disulfonic acids. | semanticscholar.orgrsc.org |

Synthesis via Anthraquinone (B42736) Intermediates

An alternative and often more controlled route to specific disulfonic acid isomers involves the use of anthraquinone as an intermediate. This pathway consists of two main steps: the oxidation of anthracene to anthraquinone, followed by the sulfonation of the anthraquinone core.

Oxidation of Anthracene to Anthraquinone

Anthraquinone is produced industrially through the vapor-phase oxidation of anthracene with air. chemcess.com In a laboratory setting, anthracene can be oxidized to anthraquinone using various oxidizing agents. One common method involves the use of chromic acid in a sulfuric acid solution. chemcess.com Other reagents, such as nitric acid or vanadium pentoxide (V₂O₅), can also be employed for this transformation.

Sulfonation of Anthraquinone to Disulfonic Acids

The sulfonation of anthraquinone is typically performed using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures, generally between 140°C and 160°C. chemcess.com This process is highly regioselective, with the product distribution being heavily influenced by the presence or absence of a catalyst. chemcess.comgoogle.com It is important to note that anthraquinone-1,7-disulfonate is not typically formed in significant amounts through this method. google.com

Positional Isomer Formation (e.g., 2,7-disulfonic acid, 1,5-disulfonic acid)

The control over the formation of specific positional isomers during the sulfonation of anthraquinone is a well-established practice.

Beta (β) Isomer Formation: When sulfonation is conducted without a mercury catalyst, substitution occurs almost exclusively at the beta positions (2, 3, 6, and 7). This leads to the formation of β-sulfonic acids, primarily a mixture of anthraquinone-2,6-disulfonic acid and anthraquinone-2,7-disulfonic acid. chemcess.comgoogle.comnih.govmdpi.com

Alpha (α) Isomer Formation: The addition of a small amount of a mercury catalyst, often as mercuric salt, directs the sulfonation to the alpha positions (1, 4, 5, and 8). chemcess.comgoogle.comorgsyn.org This catalytic process yields α-sulfonic acids, such as anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid. chemcess.comgoogle.com The use of more oleum or higher temperatures in this catalyzed reaction can lead to an increased formation of disulfonic acids. orgsyn.org

| Condition | Primary Products | Positional Selectivity | Reference |

|---|---|---|---|

| Oleum, No Catalyst | Anthraquinone-2,6-disulfonic acid, Anthraquinone-2,7-disulfonic acid | Beta (β) positions | chemcess.comgoogle.com |

| Oleum, with Mercury Catalyst | Anthraquinone-1,5-disulfonic acid, Anthraquinone-1,8-disulfonic acid | Alpha (α) positions | chemcess.comgoogle.com |

Role of Catalysts in Regioselectivity

The directing influence of catalysts is paramount in achieving regioselectivity during the sulfonation of anthracene and its derivatives. Without catalytic control, the sulfonation of anthracene tends to yield a mixture of isomers, with the 9- and 10-positions being kinetically favored. However, to obtain specific isomers such as anthracene-1,7-disulfonic acid, thermodynamic control and catalytic direction are essential.

One of the most well-documented examples of catalytic influence in this area involves the sulfonation of anthraquinone, a common precursor to anthracene derivatives. The presence of mercury salts, such as mercuric sulfate (B86663) or mercuric oxide, in the sulfonation reaction dramatically alters the position of the incoming sulfonic acid group. orgsyn.org In the absence of a mercury catalyst, sulfonation of anthraquinone primarily occurs at the beta-positions (e.g., 2, 6, and 7). However, when a mercury catalyst is introduced, it complexes with the anthraquinone, directing sulfonation to the alpha-positions (e.g., 1, 4, 5, and 8). orgsyn.org This principle is foundational for synthesizing alpha-substituted anthraquinones, which can then be chemically reduced to the corresponding substituted anthracenes.

For the direct sulfonation of anthracene, achieving the 1,7-disubstitution pattern requires carefully selected conditions. The reaction of anthracene with sulfonating agents can produce a complex mixture of products, including anthracene-1-sulfonic acid, anthracene-2-sulfonic acid, and various disulfonic acids. rsc.org The specific ratio of these products is influenced by factors such as temperature, reaction time, and the presence of catalysts that can facilitate isomer rearrangement or direct the substitution pattern. While mercury has been a traditional catalyst for alpha-substitution, modern synthetic chemistry seeks to avoid its use due to toxicity, spurring research into alternative catalytic systems that can achieve similar regioselectivity.

Advanced Synthetic Approaches for Related Anthracene Frameworks

Building the core tricyclic anthracene structure can be accomplished through various advanced methods, starting from either pre-assembled precursors in one-pot reactions or from simpler, non-anthracene molecules.

One-Pot Synthesis Strategies

One-pot syntheses offer an efficient route to complex anthracene frameworks by combining multiple reaction steps into a single procedure, avoiding the need to isolate intermediates. These strategies are valued for their atom economy and reduced waste.

Several modern one-pot methods have been developed:

Palladium-Catalyzed Reactions : A notable approach involves the palladium-catalyzed C-H arylation of o-tolualdehydes with aryl iodides. beilstein-journals.orgbeilstein-journals.org This method proceeds via a cascade of reactions that ultimately form the fused three-ring system of a substituted anthracene in a single reaction vessel. beilstein-journals.orgbeilstein-journals.org

Cyclization from Anthraquinones : A versatile one-pot procedure allows for the direct synthesis of functionalized anthracenes, such as 9,10-dicyanoanthracenes, from the corresponding 9,10-anthraquinones. beilstein-journals.orgnih.gov This involves a reduction of the quinone and subsequent functionalization in the same pot.

Gold-Catalyzed Cyclizations : Substituted anthracenes can be prepared via the cyclization of o-alkynyldiarylmethanes using a gold complex as a catalyst. frontiersin.org These reactions are efficient and proceed under mild conditions.

Analytical Characterization of Synthetic Products

The structural confirmation of this compound and related compounds relies heavily on spectroscopic methods. NMR and IR spectroscopy are indispensable tools for elucidating the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a primary technique for determining the substitution pattern on the anthracene ring system. The symmetry, chemical shift, and coupling constants of the aromatic protons provide a detailed map of the molecule.

For the parent anthracene molecule, the proton signals are found in the aromatic region of the spectrum. The protons at the 9 and 10 positions are chemically equivalent and typically appear as a distinct singlet, while the protons on the outer rings (positions 1, 4, 5, 8 and 2, 3, 6, 7) show more complex splitting patterns due to coupling with their neighbors. researchgate.netnih.gov

In this compound, the introduction of two electron-withdrawing sulfonic acid groups significantly alters the ¹H NMR spectrum:

Deshielding Effect : The sulfonic acid groups (-SO₃H) cause a downfield shift (to a higher ppm value) for the remaining protons on the aromatic rings compared to unsubstituted anthracene. Protons closer to the sulfonic acid groups experience a stronger deshielding effect.

Loss of Symmetry : The 1,7-substitution pattern breaks the molecule's symmetry, resulting in a more complex spectrum where nearly all remaining protons are chemically non-equivalent. This leads to a greater number of distinct signals.

Signal Identification : The proton at the 9-position, being adjacent to a substituted ring but not directly ortho to a substituent, would likely appear as a singlet at a downfield chemical shift. The remaining protons would exhibit complex doublet and triplet patterns characteristic of their positions and couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-3, H-4 | 7.5 - 8.5 | Doublet, Triplet | 7 - 9 |

| H-5, H-6, H-8 | 7.5 - 8.5 | Doublet, Triplet | 7 - 9 |

| H-9 | ~8.6 | Singlet | N/A |

Note: This table represents predicted values based on the known effects of sulfonic acid groups on aromatic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is highly effective for confirming the presence of the key functional groups in this compound, namely the aromatic rings and the sulfonic acid moieties.

The IR spectrum of unsubstituted anthracene shows characteristic peaks for C-H stretching of the aromatic protons (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region). researchgate.netchemicalbook.com The out-of-plane C-H bending vibrations (in the 700-900 cm⁻¹ range) are also indicative of the substitution pattern on the rings. researchgate.net

Upon sulfonation to form this compound, new, strong absorption bands appear that are characteristic of the sulfonic acid group (-SO₃H). These bands are typically the most prominent features in the IR spectrum and serve as definitive evidence of successful sulfonation.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching (in -SO₃H) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| S=O | Asymmetric Stretching | 1340 - 1350 | Very Strong |

| S=O | Symmetric Stretching | 1150 - 1165 | Very Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Weak |

| S-O | Stretching | 900 - 1000 | Strong |

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of anthracenedisulfonic acids. In this method, separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18 alkyl-silica) and a polar mobile phase.

Reversed-Phase and Ion-Pair Chromatography:

For ionic compounds like sulfonic acids, standard RP-HPLC can result in poor retention and peak shape. To overcome this, two main strategies are employed:

Ion Suppression: By acidifying the mobile phase (e.g., with phosphoric acid or trifluoroacetic acid), the ionization of the sulfonic acid groups is suppressed. This renders the molecule less polar, increasing its retention on the nonpolar stationary phase. A typical mobile phase might consist of a gradient of acetonitrile (B52724) or methanol (B129727) and an acidified aqueous buffer.

Ion-Pair Chromatography (IPC): This is a powerful variation of RP-HPLC for separating ionic compounds. An ion-pairing reagent, which is a molecule with a charged head group and a hydrophobic tail (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium), is added to the mobile phase. phenomenex.blogchromatographyonline.comsigmaaldrich.com The reagent forms a neutral ion pair with the charged analyte (anthracenedisulfonic acid). This neutral complex has a greater affinity for the nonpolar stationary phase, leading to enhanced retention and improved resolution between closely related isomers. sigmaaldrich.com The choice and concentration of the ion-pairing agent are critical variables that can be adjusted to optimize selectivity. sigmaaldrich.com

The separation of various aromatic sulfonic acids has been successfully demonstrated using these HPLC techniques. For instance, the analysis of naphthalenedisulfonic acid isomers has been achieved on mixed-mode columns that utilize a combination of reversed-phase and anion-exchange mechanisms. helixchrom.com Similarly, a method for analyzing 2,7-anthracenedisulfonic acid derivatives uses a simple reversed-phase system with an acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Since sulfonic acids are anionic, anion-exchange chromatography is a highly effective method for their purification and separation.

In this technique, the stationary phase consists of a solid support (resin) with covalently attached positively charged functional groups (e.g., quaternary ammonium groups). When a sample mixture is introduced, the negatively charged anthracenedisulfonic acid isomers bind to the stationary phase. Elution is then achieved by either increasing the concentration of a competing anion (typically from a salt like NaCl) in the mobile phase or by changing the pH to alter the charge of the analytes. Isomers with different spatial arrangements of their sulfonate groups will exhibit slight differences in their charge distribution and interaction strength with the resin, allowing for their separation.

Research Findings and Method Parameters

While specific, detailed studies focusing exclusively on the separation of this compound from its complete set of isomers are not extensively published, the principles are well-established from work on analogous compounds. The separation of positional isomers of aromatic compounds is often challenging due to their similar physical properties. rsc.org Success relies on exploiting subtle differences in hydrophobicity and charge distribution.

For example, research on separating isomers of naphthalenesulfonic and benzenesulfonic acids demonstrates the utility of mixed-mode chromatography, where both reversed-phase and ion-exchange interactions contribute to the separation. helixchrom.comsielc.com Furthermore, specialized stationary phases, such as those incorporating aromatic groups (e.g., pyrenylethyl or naphthylethyl), can be used to enhance separation selectivity through π-π interactions with the anthracene core of the analyte.

The following interactive table summarizes typical starting conditions for developing an HPLC method for the separation of anthracenedisulfonic acid isomers, based on established methods for similar aromatic sulfonic acids.

Interactive Data Table: Typical HPLC Parameters for Aromatic Disulfonic Acid Isomer Separation

| Parameter | Reversed-Phase (Ion Suppression) | Ion-Pair Chromatography (IPC) | Anion-Exchange Chromatography (AEC) |

| Stationary Phase (Column) | C18 or C8 (e.g., Kromasil, J'sphere) | C18 or C8 | Strong Anion Exchange (SAX) resin |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or TFA | Water with 5 mM Tetrabutylammonium Phosphate | 20 mM Phosphate or Acetate Buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | 1.0 M NaCl in Mobile Phase A |

| Gradient Profile | Linear gradient from 10% B to 70% B over 30 min | Linear gradient from 15% B to 60% B over 30 min | Linear gradient from 0% B to 50% B over 25 min |

| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min | 1.0 mL/min |

| Temperature | 25 - 40 °C | 25 - 40 °C | 30 °C |

| Detection | UV Absorbance at ~254 nm | UV Absorbance at ~254 nm | UV Absorbance at ~254 nm or Conductivity |

These methods, particularly HPLC and its variants, are indispensable for ensuring the purity of this compound, allowing for the accurate quantification of the target isomer and the detection of other related impurities.

Molecular Interactions and Mechanistic Studies

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of anthraquinone (B42736) disulfonic acids, such as 9,10-anthraquinone-2,7-disulfonic acid (AQDS), are of significant interest, particularly for applications like aqueous organic redox flow batteries. acs.orgillinois.eduresearchgate.net These compounds exhibit complex behaviors influenced by factors such as concentration, pH, and electrolyte composition. acs.orgillinois.edufigshare.com Their redox chemistry involves quinone moieties, which undergo reversible oxidation and reduction. frontiersin.orgrsc.org

At low concentrations, typically around 1 mM, anthraquinone disulfonic acids demonstrate nearly ideal electrochemical reversibility. researchgate.netfigshare.comresearchgate.net This behavior is characterized by a rapid and reversible two-electron transfer process. researchgate.netresearchgate.net The redox reaction for compounds like 9,10-anthraquinone-2,7-disulfonic acid (AQDS) involves a two-electron, two-proton reduction on a glassy carbon electrode in acidic solutions. researchgate.netresearchgate.net This high degree of reversibility is a key property for their application in energy storage systems. rsc.orgnih.gov However, as the concentration increases, the electrochemical behavior becomes more complex due to intermolecular interactions. acs.orgillinois.eduresearchgate.netfigshare.com

The redox reactions of anthraquinone disulfonic acids are classified as proton-coupled electron transfer (PCET) processes. frontiersin.org The reduction of the quinone groups involves sequential additions of electrons and protons. frontiersin.org In aqueous solutions, this can occur through an incomplete 1e⁻/1H⁺ process or a more complete 2e⁻/2H⁺ process. frontiersin.org A Pourbaix diagram for AQDS confirms that a two-electron, two-proton reduction takes place in acidic solutions. researchgate.net The redox potential of these compounds is highly dependent on the pH of the electrolyte. rsc.orgharvard.edu

A critical aspect of the solution chemistry of anthraquinone disulfonic acids is their tendency to undergo self-association and dimerization at higher concentrations. acs.orgillinois.eduresearchgate.net Systematic studies using electrochemical, analytical, and spectroscopic techniques have shown that reversible intermolecular dimerization is consistently detected at solution concentrations greater than 10 mM. acs.orgillinois.eduresearchgate.netfigshare.com This dimerization involves the formation of electrochemically inactive dimers from unreduced AQDS molecules. researchgate.net

The dimerization of anthraquinone disulfonic acid molecules has a significant impact on their electrochemical performance and charge storage capacity. acs.orgillinois.edufigshare.com While a two-electron transfer is observed at low concentrations, this is not achievable at higher concentrations where dimerization occurs. acs.orgillinois.eduresearchgate.net The formation of these dimers inhibits the full electrochemical utilization of the system. researchgate.net This leads to a reduction in the achievable capacity. researchgate.net Specifically, under acidic conditions, only 1.5 electrons per molecule of AQDS are reversibly accessible, and this drops to just one electron per molecule in buffered, mildly alkaline conditions. acs.orgillinois.eduresearchgate.netfigshare.com The formation of complexes, such as quinhydrone between the reduced and oxidized forms, can also affect the half-cell potential. nih.gov

The self-association and its impact on charge storage are strongly dependent on the solution's pH and the composition of the electrolyte. acs.orgillinois.edufigshare.com The charge state of the dimers that are formed varies with the pH of the solution. acs.orgillinois.eduresearchgate.netfigshare.com For instance, in an unbuffered neutral electrolyte, AQDS does not cycle reversibly due to an insufficient concentration of protons. acs.orgillinois.edu The dimerization equilibrium constants (K) have been determined to be different in acidic and alkaline environments, further highlighting the role of pH. researchgate.net

| Condition | Accessible Electrons per Molecule | Dimerization Equilibrium Constant (K) | Reference |

|---|---|---|---|

| Acidic | 1.5 | 5 M⁻¹ | acs.orgillinois.eduresearchgate.net |

| Buffered Mild-Alkaline | 1.0 | 8 M⁻¹ | acs.orgillinois.eduresearchgate.net |

| Unbuffered Neutral | Does not cycle reversibly | Not Reported | acs.orgillinois.edu |

Beyond simple dimerization, other intermolecular reactions can occur in concentrated solutions of anthraquinone disulfonic acids. Researchers have hypothesized that the formation of adducts between AQDS and carbon dioxide (CO2) may play a role in the accessibility of charge. acs.orgillinois.edufigshare.com Additionally, various dimers can exist in solution, including quinhydrone complexes that form between the reduced and oxidized states of the molecule through mechanisms like hydrogen bonding, charge transfer, and dispersion interactions. nih.gov

Concentration-Dependent Self-Association and Dimerization

Photochemical Reactivity and Photophysical Phenomena

Anthracene-1,7-disulfonic acid, as a derivative of anthracene (B1667546), exhibits a rich and complex photochemistry. The extended π-electron system of the anthracene core is responsible for its ability to absorb ultraviolet (UV) light, which elevates the molecule to a reactive excited state. This initial energy absorption is the gateway to several photochemical and photophysical processes, including photosensitization, photodegradation, and photodimerization. Upon absorbing a photon, the molecule transitions from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state is a key intermediate in many of the subsequent photochemical reactions.

Photosensitization is a process where a molecule that has absorbed light (the photosensitizer) induces a chemical change in another molecule. For anthracene derivatives, this typically occurs from the triplet excited state. The primary mechanisms of photosensitization are categorized as Type I and Type II pathways, both of which involve interaction with molecular oxygen (³O₂). nih.gov

Type I Mechanism: In this pathway, the excited triplet state photosensitizer interacts directly with a substrate molecule, often through electron or hydrogen atom transfer, to form free radicals. These radicals can then react with ground-state molecular oxygen to produce reactive oxygen species (ROS). nih.gov

Type II Mechanism: This pathway involves the direct transfer of energy from the triplet state photosensitizer to ground-state triplet oxygen (³O₂). nih.gov This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), a potent oxidizing agent. nih.govmdpi.com

For a substance to be an effective photosensitizer, it generally needs to absorb radiation at wavelengths that can penetrate the relevant medium (e.g., above 310 nm for skin penetration) and have an efficient pathway for intersystem crossing to the triplet state. ugr.es

A significant consequence of the photosensitizing properties of anthracene and its derivatives is the generation of reactive oxygen species (ROS). nih.gov Upon exposure to UV radiation or sunlight, these compounds can produce several types of ROS, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govnih.gov

The production of these species is a key driver of the phototoxicity observed for many polycyclic aromatic hydrocarbons (PAHs). nih.gov The generation of ¹O₂ typically occurs via the Type II photosensitization mechanism, while •OH can be formed through the Type I pathway. nih.gov Studies on anthracene have confirmed that it generates significant amounts of intracellular ROS, and this activity is responsible for its phototoxic effects. nih.gov Research on a related anthracene derivative, N¹-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloride, demonstrated that both •OH and ¹O₂ are produced upon photoactivation. acs.org The presence of certain ions, such as chloride, can enhance the photosensitized production of both singlet oxygen and hydroxyl radicals. nih.govacs.org

| Reactive Oxygen Species (ROS) | Generation Mechanism | Key Characteristics |

| Singlet Oxygen (¹O₂) | Type II: Energy transfer from the excited triplet state of the photosensitizer to ground-state triplet oxygen (³O₂). nih.gov | A highly reactive electrophilic species that can oxidize biological molecules like lipids, proteins, and DNA. nih.govmdpi.com |

| Hydroxyl Radical (•OH) | Type I: Electron transfer from the excited triplet state of the photosensitizer to ³O₂, followed by subsequent reactions. nih.gov | An extremely reactive and non-specific radical that can abstract hydrogen atoms from other molecules, leading to widespread cellular damage. nih.gov |

| Superoxide Anion (O₂•⁻) | Type I: Can be formed through electron transfer from the photosensitizer to molecular oxygen. nih.gov | A precursor to other ROS, such as hydrogen peroxide and hydroxyl radicals. |

This table is interactive. Click on the headers to sort.

Continuous exposure to UV radiation can lead to the chemical alteration and degradation of anthracene and its derivatives, a process known as photodegradation. acs.org This process occurs when the parent compound is oxidized by the very ROS it generates, leading to the formation of various photoproducts. acs.org The photodegradation of anthracene in the presence of sunlight can be rapid; one study reported that over 99.99% of anthracene was degraded within 24 hours of sunlight exposure. nih.gov

The degradation pathways often involve oxidation of the central anthracene ring. Key intermediate products that have been identified during the photodegradation of the parent anthracene compound include 9,10-anthraquinone and phthalic acid. nih.gov Another study identified anthrone and 9,10-anthracenedione as photoproducts of anthracene under sunlight/UV-R exposure. nih.gov This transformation alters the chemical and physical properties of the compound, including its absorption spectrum. acs.org In some cases, the photoproducts generated can be more toxic than the original compound. nih.gov

| Parent Compound | Irradiation Conditions | Identified Photodegradation Products |

| Anthracene | Sunlight Exposure | 9,10-anthraquinone, Phthalic acid nih.gov |

| Anthracene | Sunlight / UV-R Exposure | Anthrone, 9,10-anthracenedione nih.gov |

This table is interactive. Click on the headers to sort.

One of the most characteristic photochemical reactions of the anthracene scaffold is photodimerization. mdpi.com This reaction, known since 1867, is a [4+4] photocycloaddition that occurs when a solution of an anthracene derivative is exposed to UV light. mdpi.com The reaction involves an excited state monomer (either singlet or triplet) reacting with a ground state monomer to form a covalent bond. mdpi.com This process results in the formation of a "sandwich" dimer, where the two anthracene units are linked across their central rings (positions 9, 10 and 9', 10'). researchgate.net

The photodimerization is a reversible process; the dimer can be cleaved back to the original monomers by heating (thermolysis) or by irradiation with UV light of a shorter wavelength. acs.org The efficiency and stereochemistry of the photodimerization can be influenced by the substituents on the anthracene rings and the reaction conditions. researchgate.net For 9-substituted anthracenes, the reaction typically yields head-to-tail photodimers. researchgate.net This classic photochemical reaction has been extensively studied for over a century due to its user-friendly nature and controllable reversibility. ccspublishing.org.cn

Intermolecular Association and Host-Guest Chemistry

In addition to covalent photodimerization, anthracene derivatives can undergo non-covalent self-assembly in solution to form dimers and larger aggregates. This behavior is driven by intermolecular forces, particularly π-π stacking interactions between the planar aromatic rings. The tendency for aggregation is a common feature of polycyclic aromatic hydrocarbons, especially in aqueous solutions where hydrophobic effects play a significant role. rsc.org

For sulfonated derivatives like this compound, the presence of charged sulfonate groups introduces electrostatic repulsion that can counteract the attractive π-π interactions. However, aggregation can still occur, particularly at higher concentrations. Studies on the closely related compound 9,10-anthraquinone-2,7-disulfonic acid (AQDS) have shown that it undergoes reversible intermolecular dimerization in solution at concentrations greater than 10 mM. illinois.eduresearchgate.net This aggregation can significantly impact the compound's electrochemical and photophysical properties. illinois.eduresearchgate.net The formation of aggregates can lead to changes in UV-Vis absorption and fluorescence spectra, often causing a red-shift in fluorescence and a decrease in fluorescence quantum yield, a phenomenon known as aggregation-induced quenching. rsc.org

| Compound | Concentration for Dimerization | Observations |

| 9,10-Anthraquinone-2,7-disulfonic acid (AQDS) | > 10 mM illinois.eduresearchgate.net | Reversible intermolecular dimerization detected by NMR and cyclic voltammetry. illinois.edu |

| Anthracene-based conjugated polymers | N/A (Solid State) | Strong tendency for polymer aggregation, leading to a decrease in photoluminescence quantum yield. rsc.org |

This table is interactive. Click on the headers to sort.

Limited Publicly Available Research on the Molecular Recognition and Receptor Design Potential of this compound

Detailed research findings and specific data regarding the use of this compound in the field of molecular recognition and receptor design are not extensively available in the public domain. While the broader family of anthracene derivatives has been a subject of interest in supramolecular chemistry, specific studies focusing on the 1,7-disulfonic acid isomer's potential for creating host-guest systems or acting as a receptor are scarce.

The core structure of anthracene, a polycyclic aromatic hydrocarbon, provides a rigid and planar scaffold that is often utilized in the construction of molecules for molecular recognition. The electronic and photophysical properties of the anthracene unit make it a suitable component for fluorescent sensors and probes, where a change in fluorescence can signal the binding of a specific guest molecule. Furthermore, the functionalization of the anthracene core, in this case with two sulfonic acid groups at the 1 and 7 positions, can influence its solubility, electronic properties, and potential for intermolecular interactions.

In principle, the sulfonic acid groups of this compound could engage in hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition. These groups could potentially interact with positively charged or hydrogen-bond donating guest molecules. The aromatic system of the anthracene core could also participate in π-π stacking interactions with other aromatic guest molecules.

However, a thorough review of available scientific literature does not yield specific examples of receptors designed using this compound as a key building block, nor does it provide data tables with binding constants or detailed mechanistic studies of its molecular recognition capabilities. Research in this area has more prominently featured other isomers of anthracenedisulfonic acid or more complex anthracene-containing host molecules. For instance, studies on other anthracene derivatives have demonstrated their utility in forming supramolecular capsules and as fluorescent probes for various analytes. These studies, while interesting, fall outside the strict scope of this article, which is focused solely on this compound.

The lack of specific research on the 1,7-isomer in molecular recognition and receptor design means that a detailed analysis, including research findings and data tables as requested, cannot be provided at this time. The potential of this specific compound in these applications remains an area that is yet to be fully explored and documented in peer-reviewed literature.

Spectroscopic Characterization and Theoretical Investigations

Advanced Spectroscopic Techniques for Structural and Electronic Insights

Spectroscopic methods are indispensable for probing the molecular structure, vibrational dynamics, and electronic behavior of aromatic compounds like Anthracene-1,7-disulfonic acid.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Fingerprint Analysis and Vibrational Modes

Terahertz time-domain spectroscopy (THz-TDS) is a powerful non-destructive analytical technique for studying the low-frequency vibrational modes of molecules, which are often associated with intermolecular interactions and lattice vibrations in the solid state. frontiersin.orgnih.gov This technique measures the electric field of short THz pulses, providing information on both amplitude and phase, which allows for the calculation of optical parameters like the absorption coefficient and refractive index. nih.govwikipedia.org

For this compound, THz-TDS would be expected to reveal characteristic absorption peaks corresponding to its specific vibrational modes. These modes are influenced by the mass and position of the sulfonic acid groups, as well as the hydrogen-bonding networks they form in the crystalline state. By incorporating the target molecules into nano-sized pores of materials like mesoporous silicate, it is possible to separate intramolecular hydrogen bonding modes from intermolecular vibrations, providing a more detailed analysis. nih.gov

Table 1: Representative THz Absorption Peaks for Aromatic Acids This table presents data for related aromatic compounds to illustrate the typical frequency ranges observed in THz-TDS, as specific data for this compound is not available.

| Compound | Observed THz Peaks (THz) | Reference |

|---|---|---|

| o-Phthalic Acid | 1.18, 1.45, 1.70 | nih.gov |

| Benzoic Acid | 0.65, 0.85, 1.07, 1.28, 1.50, 1.75 | nih.gov |

| Salicylic Acid | 1.02, 1.30, 1.55 | nih.gov |

UV-Visible Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic transitions within conjugated π-systems. nih.govscilit.com Anthracene (B1667546) itself displays a characteristic absorption spectrum with several bands in the UV region, which are attributed to π-π* transitions within the aromatic ring system. researchgate.net

The introduction of substituents, such as sulfonic acid groups, onto the anthracene core can significantly modify the electronic structure and, consequently, the absorption spectrum. Sulfonic acid groups typically act as auxochromes, which can alter the energy of the molecular orbitals. This often leads to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and changes in molar absorptivity.

In this compound, the sulfonic acid groups are expected to influence the π-electron system of the anthracene core. The extent of this influence depends on the degree of conjugation and the electronic nature of the substituent. The introduction of these groups can alter the symmetry of the molecule and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Studies on other anthracene derivatives have shown that extending the π-conjugation generally results in a bathochromic shift and an increase in the molar extinction coefficient. nih.gov For this compound, the electronic transitions would still be primarily of the π-π* type, but their energies would be modulated by the presence of the sulfonate groups. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Anthracene and a Derivative This table provides data for anthracene and a substituted derivative to illustrate the effect of substituents on the absorption spectrum.

| Compound | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ L cm⁻¹) | Reference |

|---|---|---|---|

| Anthracene | 374 | 8000 | nih.gov |

| 9,10-bis(diisopropylsilyl)anthracene | 399 | 14200 | nih.gov |

Fluorescence Spectroscopy: Quenching Studies and Environmental Effects

Anthracene and its derivatives are well-known for their strong fluorescence, making fluorescence spectroscopy a valuable tool for their characterization. chalcogen.ro Fluorescence quenching, the process by which fluorescence intensity decreases, can provide insights into molecular interactions, such as excited-state reactions, energy transfer, and complex formation. chalcogen.roresearchgate.net

The fluorescence of an anthracene derivative can be quenched by various molecules through either dynamic (collisional) or static mechanisms. The efficiency of quenching is often analyzed using the Stern-Volmer equation. researchgate.net For example, the fluorescence of anthracene has been shown to be quenched by nitroaromatic compounds, with the quenching rate constants depending on solvent polarity. chalcogen.roresearchgate.net

Environmental factors also play a crucial role in the fluorescence properties of molecules like this compound. The polarity of the solvent can affect the energy of the excited state, leading to shifts in the emission wavelength. nih.gov The presence of the negatively charged sulfonate groups in this compound would likely enhance its interaction with polar solvents and charged species. For instance, studies on 8-anilino-1-naphthalenesulfonic acid (ANS), a molecule with a sulfonate group, show that its fluorescence is significantly enhanced upon interaction with positively charged amino acid derivatives through ion pair formation. nih.govnih.gov This suggests that the fluorescence of this compound could be sensitive to the ionic strength and pH of its environment.

Table 3: Stern-Volmer Quenching Constants (KSV) for Anthracene with a Quencher in Various Solvents This table illustrates the effect of solvent polarity on the fluorescence quenching of the parent anthracene molecule.

| Solvent | KSV (L mol⁻¹) | Reference |

|---|---|---|

| n-Hexane | 138 | chalcogen.ro |

| Dichloromethane | 110 | chalcogen.ro |

| Acetonitrile (B52724) | 95 | chalcogen.ro |

| Ethanol | 41 | researchgate.net |

Computational and Quantum Chemical Studies

Theoretical calculations provide a powerful complement to experimental techniques, offering detailed insights into the electronic structure, reactivity, and interaction potential of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic properties of molecules. semanticscholar.orgresearchgate.net By solving the Kohn-Sham equations, DFT can predict various properties such as optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), atomic charges, and reaction mechanisms. aip.orgrsc.orgresearchgate.net

For this compound, DFT calculations could be employed to understand the influence of the sulfonic acid groups on the electronic structure of the anthracene core. acs.orgrsc.org These calculations would reveal the distribution of electron density and the energies of the HOMO and LUMO, which are critical for predicting the molecule's reactivity, as well as its UV-Vis absorption and fluorescence properties. rsc.orgmdpi.com For example, the HOMO-LUMO energy gap is directly related to the electronic transition energy. DFT studies on related anthracene derivatives have shown that substituents can significantly alter these orbital energies. semanticscholar.orgrsc.org Furthermore, DFT can be used to model reaction pathways, such as the esterification of sulfonic acids, by calculating the Gibbs free energies of reactants, transition states, and products. rsc.org Time-dependent DFT (TD-DFT) is particularly useful for calculating excited-state properties and simulating electronic spectra. researchgate.netnih.gov

Table 4: Calculated HOMO-LUMO Energy Gaps for Anthracene Derivatives This table provides illustrative DFT-calculated energy gaps for related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Anthracene | -5.46 | -1.87 | 3.59 | nih.gov |

| 9,10-bis(diisopropylsilyl)anthracene | -5.22 | -1.82 | 3.40 | nih.gov |

| Anthraquinone (B42736) Complex (L3) | - | - | 3.6463 | mdpi.com |

Molecular Docking Simulations for Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery and materials science for modeling molecular interactions and estimating the binding affinity, often reported as a binding energy or docking score in kcal/mol. rjb.roajgreenchem.com

In the context of this compound, molecular docking could be used to explore its potential interactions with biological targets or host molecules. The simulation involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the various possible binding poses. mdpi.com The scoring functions then rank these poses based on factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. tandfonline.com

Given the presence of two polar sulfonic acid groups, this compound would be expected to form strong hydrogen bonds and electrostatic interactions with appropriate amino acid residues (e.g., Arginine, Lysine) in a protein's active site. rjb.ro Docking studies on other sulfonamide and sulfonic acid derivatives have successfully identified key interactions and predicted their potential as inhibitors for various enzymes. rjb.roekb.eg These simulations can guide the design of new functional materials or potential therapeutic agents based on the anthracene-disulfonic acid scaffold. semanticscholar.orgmdpi.com

Table 5: Example Docking Scores for Sulfonamide Derivatives with Protein Targets This table shows representative binding energies from molecular docking studies of related sulfonamide compounds to illustrate the data generated from such simulations.

| Ligand | Protein Target | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Sulfathiazole Derivative (F1) | MRSA Protein (4TO8) | -7.82 | ajgreenchem.com |

| Sulfathiazole Derivative (F2) | MRSA Protein (4TO8) | -7.51 | ajgreenchem.com |

| EA-Sulfonamide (Compound 9) | JAK3 Kinase | -8.21 | mdpi.com |

| EA-Sulfonamide (Compound 10) | JAK3 Kinase | -7.86 | mdpi.com |

Advanced Applications and Emerging Research Frontiers

Biological and Biochemical Research Tools

Fluorescent Probes and Markers in Biological Systems

The anthracene (B1667546) core is an effective fluorophore, exhibiting fluorescence, typically with a blue emission, when exposed to ultraviolet light. wikipedia.org This intrinsic property is the foundation for the development of fluorescent probes. For biological applications, however, the parent anthracene molecule's utility is limited by its hydrophobicity. The addition of sulfonic acid groups, as in Anthracene-1,7-disulfonic acid, significantly enhances water solubility, making the molecule compatible with aqueous cellular environments.

Derivatives of anthracene are widely explored for creating fluorescent probes designed to detect specific molecules or ions within biological systems. nih.govnih.govnih.govrsc.orgmdpi.comnih.gov For example, researchers have synthesized anthracene-based probes for detecting hydrogen sulfide, mercury ions, and hypochlorous acid. nih.govrsc.orgmdpi.com The general mechanism involves attaching a specific recognition site to the anthracene fluorophore. When the target molecule binds, it can cause a detectable change in the fluorescence emission, such as quenching (turning off) or enhancement (turning on). mdpi.com The sulfonation of the anthracene core is a key chemical modification that allows these probes to function effectively in the aqueous milieu of living cells.

Development of Biochemical Assays

Building on their function as fluorescent probes, anthracene derivatives are valuable tools in the development of biochemical assays. Assays designed to quantify nitroaromatic compounds, which are relevant as pollutants and explosives, have been developed using fluorescent anthracene aggregates in aqueous solutions. nih.gov The high sensitivity of fluorescence detection allows for the measurement of very low concentrations of target analytes. nih.gov The water solubility imparted by sulfonate groups is critical for creating homogenous assay conditions, which are necessary for accurate and reproducible measurements in biochemical research.

Studies on Enzyme Kinetics and Inhibition

While specific studies detailing the use of this compound in enzyme kinetics are not widely documented, the broader class of sulfonated aromatic compounds is relevant in this field. The structure of anthracene derivatives allows them to interact with biological macromolecules like enzymes. For instance, anthracyclines, which feature an anthracene-based core, are known to inhibit DNA and RNA synthesis by intercalating with the nucleic acid strands, thereby preventing replication. rroij.com This mode of action highlights the potential for the planar anthracene ring system to interact with the active sites of enzymes or their substrates. The sulfonic acid groups could further influence these interactions through electrostatic forces, potentially serving as a basis for designing novel enzyme inhibitors.

Pharmacological Research Tools for Investigating Cellular Mechanisms

Anthracene and its derivatives serve as foundational structures in medicinal chemistry and pharmacology. wikipedia.orgpharmaguideline.comchemicalbook.com They are used to develop pharmacological tools for probing cellular functions. rroij.comherts.ac.uk For example, the photodynamic properties of anthracene have been used to study light-induced cytotoxicity, where the molecule generates reactive oxygen species that can damage cellular components like membranes and DNA. nih.gov Furthermore, light-responsive materials based on anthracene have been created for applications in drug delivery, where crosslinking can be controlled by light to modulate the release of therapeutic molecules. nih.gov Anthracene-9-sulfonyl derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against various carcinoma cell lines. ekb.egscinito.ai The addition of sulfonic acid groups to the anthracene scaffold can modify the molecule's solubility and distribution, which are key factors in its utility as a research tool for studying cellular pathways.

Modulators of Ion Channels and Cellular Physiology

Derivatives of anthracene have been identified as modulators of ion channels, which are critical for cellular physiology. Notably, anthracene-based compounds have been developed as blockers of L-type Ca2+ channels, which are important in regulating the contraction of vascular smooth muscle. acs.org Another related compound, 9-anthracenecarboxylic acid, is a known inhibitor of chloride channels. nih.gov Disulfonic stilbenes, which share the feature of having two sulfonic acid groups, are also recognized as potent anion channel blockers. nih.gov These findings suggest that the disulfonated anthracene structure has the potential to interact with ion channel proteins, lodging in the permeation pathway and blocking the flow of ions. acs.orgnih.gov This makes this compound and related compounds valuable candidates for tools in neurobiology and physiology research to probe the function of various ion channels.

Environmental Remediation and Analytical Technologies

Bioremediation Strategies (e.g., Fungal Degradation)

The bioremediation of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a significant area of environmental research, as these compounds can be persistent pollutants. cranfield.ac.uknih.govmdpi.comnih.govopenbiotechnologyjournal.com Numerous studies have demonstrated that certain fungi, particularly white-rot fungi, are capable of degrading anthracene. nih.govresearchgate.netnih.govresearchgate.netnih.gov These fungi produce powerful extracellular enzymes, such as laccase and manganese peroxidase, which can oxidize the recalcitrant aromatic rings of anthracene, initiating its breakdown. nih.govnih.gov

The degradation of the parent compound, anthracene, by various fungal species has been well-documented. The primary metabolite is often anthraquinone (B42736), which can be further degraded. researchgate.net The introduction of sulfonic acid groups, as in this compound, increases the molecule's water solubility, which can affect its bioavailability and the mechanism of microbial degradation. While this increased solubility might make the compound more accessible to microbial enzymes, the sulfonic acid groups themselves require specific enzymatic action for cleavage, often involving sulfatase enzymes. researchgate.netfrontiersin.org Fungal metabolism of other aromatic hydrocarbons has been shown to produce sulfate (B86663) conjugates as water-soluble metabolites, indicating that fungi possess the necessary biochemical pathways to process sulfonated compounds. researchgate.net

Below is a table summarizing the degradation of the parent compound, anthracene, by various fungi, which provides a basis for understanding the potential bioremediation of its sulfonated derivatives.

| Fungal Species | Degradation of Anthracene (%) | Duration (days) | Key Findings |

| Trametes versicolor v21te | 64% | 28 | Showed significant degradation of high anthracene concentrations (400 mg/L). nih.gov |

| Trametes versicolor v22da | 52% | 28 | Effective in degrading high concentrations of anthracene. nih.gov |

| Selected White Rot Fungi (e.g., Pleurotus ostreatus, Coriolopsis polyzona) | ~60% | 21 | Oxidized anthracene to anthraquinone, which was further degraded. researchgate.net |

| Penicillium simplicissimum | ~86% | 61 | A non-ligninolytic fungus that proved highly effective in degrading anthracene. nih.gov |

| Phanerochaete chrysosporium | ~40% | 61 | A well-studied white-rot fungus showing moderate degradation. nih.gov |

| Aspergillus glaucus AL1 | ~44% | 15 | An Antarctic fungal strain capable of using anthracene as a carbon source. mdpi.com |

Table 1: Fungal Degradation of Anthracene

Dye and Pigment Chemistry

This compound serves as a pivotal precursor in the synthesis of high-performance colorants, particularly within the anthraquinone class of dyes, which are renowned for their stability and brilliance. wikipedia.orgchina-dyestuff.com

The primary role of this compound in dye chemistry is as a key intermediate that is transformed into more complex dye structures. The most significant pathway involves its oxidation to form anthraquinone-1,7-disulfonic acid. This anthraquinone derivative is the true building block for a range of dyes. googleapis.com

The sulfonation of anthracene can lead to various isomers, and the subsequent oxidation preserves the substitution pattern. The sulfonic acid groups on the anthraquinone ring are reactive and can be replaced by other functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, through nucleophilic substitution reactions. wikipedia.orgscribd.com This versatility allows for the synthesis of a wide array of dyes with different colors and properties. For instance, mixtures of anthraquinone-2,6- and 2,7-disulfonic acids are known intermediates in dye production. google.com

Key Synthetic Steps:

Sulfonation: Anthracene is treated with a sulfonating agent to produce a mixture of sulfonic acids, including the 1,7-isomer.

Oxidation: The resulting this compound is oxidized to yield anthraquinone-1,7-disulfonic acid.

Substitution: The sulfonic acid groups are replaced with auxochromes (color-enhancing groups) like amines to produce the final dye molecule. wikipedia.org

This multi-step process highlights the compound's role as a foundational element in creating complex and functional colorants.

The final properties of a dye, such as its color and resistance to fading (lightfastness), are intrinsically linked to its molecular structure, which is influenced by the initial arrangement of sulfonic acid groups on the anthracene precursor. wikipedia.org

Anthraquinone dyes are noted for their exceptional lightfastness. wikipedia.orgchina-dyestuff.com The color of these dyes is determined by the nature and position of electron-donating groups (auxochromes) on the anthraquinone nucleus. Typically, the introduction of amino or hydroxyl groups in the 1-, 4-, 5-, or 8-positions leads to colors ranging from red to blue. wikipedia.org

The initial 1,7-disulfonation pattern of the anthracene precursor dictates the possible locations for these auxochromes in the final anthraquinone dye. By controlling the synthetic pathway from this compound, chemists can strategically place functional groups to achieve a desired color. For example, replacing the sulfonic acid groups with different amines can tune the shade of the resulting dye. While detailed studies comparing the specific properties of dyes derived from the 1,7-isomer versus other isomers are not extensively published, the fundamental principles of dye chemistry establish this crucial link between the precursor's structure and the final product's performance.

| Property | Influencing Structural Factor | Resulting Characteristic |

| Solubility | Presence of sulfonic acid groups (-SO₃H) | Enables application in aqueous dyeing processes. britannica.com |

| Color | Type and position of auxochromes (e.g., -NH₂, -OH) on the anthraquinone core | Determines the wavelength of light absorbed, producing a specific color (e.g., red, blue). wikipedia.org |

| Lightfastness | Stability of the core anthraquinone structure | High resistance to fading upon exposure to light. wikipedia.orgchina-dyestuff.com |

| Fiber Affinity | Functional groups on the dye molecule | Determines the dye's ability to bind to different types of fibers (e.g., wool, silk, polyamide). britannica.com |

Interactive Data Table: Structure-Property Correlation

| Property | Influencing Structural Factor | Resulting Characteristic |

|---|---|---|

| Solubility | Presence of sulfonic acid groups (-SO₃H) | Enables application in aqueous dyeing processes. britannica.com |

| Color | Type and position of auxochromes (e.g., -NH₂, -OH) on the anthraquinone core | Determines the wavelength of light absorbed, producing a specific color (e.g., red, blue). wikipedia.org |

| Lightfastness | Stability of the core anthraquinone structure | High resistance to fading upon exposure to light. wikipedia.orgchina-dyestuff.com |

| Fiber Affinity | Functional groups on the dye molecule | Determines the dye's ability to bind to different types of fibers (e.g., wool, silk, polyamide). britannica.com |

Material Science Applications

The unique electronic and chemical properties of this compound suggest its potential utility in the development of novel materials, including conductive polymers and ion-exchange resins.

The development of conductive polymers is a significant area of materials science. While research into polymers specifically incorporating the this compound monomer is not yet established, the characteristics of the molecule make it a candidate for future exploration. Anthracene-based polymers, in general, are investigated for their electronic and optical properties. The extended π-conjugated system of the anthracene core is conducive to charge transport, a fundamental requirement for electrical conductivity.

The sulfonic acid groups could serve two main purposes in a polymer structure:

Doping: They can act as built-in dopants, providing charge carriers (protons) and enhancing the polymer's conductivity.

Solubility: They can improve the processability of the resulting polymer by rendering it soluble in polar solvents.

Although direct synthesis of conductive polymers from this specific monomer has not been reported, related anthraquinone-based electroactive polymers are being studied for applications in energy storage systems. coventry.ac.uk This suggests a plausible, albeit currently theoretical, research avenue for this compound in advanced materials.

Ion-exchange resins are polymers that can exchange particular ions within the polymer with ions in a solution that is passed through them. The synthesis of these resins often involves the polymerization of aromatic monomers that have been functionalized with ion-exchange groups.

This compound possesses the key features required for a monomer in the synthesis of a cation-exchange resin:

An aromatic core (anthracene) that can be polymerized.

Acidic functional groups (-SO₃H) that can release H⁺ ions and exchange them for other cations in a solution.

Strong acid cation-exchange resins are typically derived from sulfonated aromatic polymers. The process generally involves sulfonating a pre-formed polymer (like polystyrene) or polymerizing already sulfonated monomers. Theoretically, this compound could be co-polymerized with a cross-linking agent to form a rigid, porous resin with a high density of sulfonic acid sites, making it effective for water softening or demineralization. However, specific examples of ion-exchange resins synthesized from this compound are not present in current literature, marking this as a potential area for future materials development.

Future Research Directions and Outlook

Design and Synthesis of Next-Generation Anthracene-1,7-disulfonic Acid Derivatives

The functionalization of the anthracene (B1667546) core is a key strategy for modulating the electronic, optical, and self-assembly properties of this compound. While the sulfonic acid groups provide hydrophilicity and sites for ionic interactions, further derivatization can introduce a wide array of functionalities, leading to next-generation materials with enhanced performance.

Future synthetic efforts will likely focus on several key areas:

Regioselective Functionalization: Developing novel synthetic methodologies to introduce substituents at specific positions on the anthracene ring will be crucial. This will allow for precise control over the molecule's steric and electronic properties. Drawing inspiration from established methods for the functionalization of other polycyclic aromatic hydrocarbons (PAHs), such as Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions, will enable the introduction of a diverse range of functional groups. nih.gov

Introduction of Photoactive and Electroactive Moieties: Incorporating groups with specific photophysical or electrochemical properties can lead to the development of novel sensors, photosensitizers, and components for organic electronic devices. For instance, the addition of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels, thereby influencing the material's absorption and emission spectra. acs.org

Synthesis of Asymmetric Derivatives: The synthesis of asymmetrically substituted this compound derivatives, where different functional groups are introduced at various positions, could lead to materials with unique dipolar and nonlinear optical properties.

Table 1: Potential Functional Groups for Derivatization of this compound

| Functional Group Category | Examples | Potential Applications |

| Electron-Donating Groups | Alkoxy, Amino | Tuning of photophysical properties, enhanced fluorescence |

| Electron-Withdrawing Groups | Nitro, Cyano | Modulation of electronic properties for organic electronics |

| Halogens | Fluoro, Chloro, Bromo | Intermediates for further cross-coupling reactions |

| Extended π-Systems | Phenyl, Pyridyl | Enhanced conjugation for optoelectronic applications |

| Bioconjugatable Groups | Carboxylic acids, Amines | Development of biomedical sensors and imaging agents |

Exploration of Synergistic Applications in Hybrid Chemical Systems

The incorporation of this compound and its derivatives into hybrid chemical systems is a promising avenue for creating materials with emergent properties and enhanced functionalities. The sulfonic acid groups are particularly well-suited for forming strong interactions with a variety of inorganic and organic components.

Future research in this area could explore:

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of novel MOFs could lead to materials with interesting photoluminescent and catalytic properties. rsc.orgrsc.orgmdpi.comresearchgate.net The rigid anthracene core can provide structural stability, while the sulfonic acid groups can coordinate with metal ions. The inherent porosity of MOFs, combined with the photoactive nature of the anthracene unit, could be exploited for applications in gas storage, separation, and heterogeneous photocatalysis.

Polymer Composites: Dispersing this compound derivatives within polymer matrices could lead to the development of advanced composite materials. mdpi.com These composites could exhibit enhanced mechanical strength, thermal stability, and photostability. Furthermore, the incorporation of these fluorescent molecules could enable the development of "smart" polymers that respond to external stimuli such as light or chemical analytes.

Hybrid Nanomaterials: The functionalization of nanoparticles (e.g., gold, silver, quantum dots) with this compound derivatives can create hybrid nanomaterials with unique optical and electronic properties. The sulfonic acid groups can act as anchoring points to the nanoparticle surface, while the anthracene core can influence the photophysical properties of the assembly.

Advanced Characterization of Complex Intermolecular Interactions

A deeper understanding of the intermolecular interactions governing the self-assembly and bulk properties of this compound derivatives is essential for the rational design of new materials. Advanced characterization techniques, in combination with computational modeling, will be instrumental in elucidating these complex interactions.

Future research should focus on:

High-Resolution Spectroscopic and Microscopic Techniques: The application of techniques such as solid-state NMR, single-crystal X-ray diffraction, and atomic force microscopy (AFM) can provide detailed insights into the packing and organization of these molecules in the solid state. researchgate.net

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques can be employed to study the dynamics of excited states and energy transfer processes in aggregates and hybrid systems containing this compound derivatives. vt.edu

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide a theoretical framework for understanding the nature and strength of intermolecular forces, such as π-π stacking, hydrogen bonding, and electrostatic interactions. mdpi.com These computational tools can be used to predict the solid-state structures and photophysical properties of new derivatives before their synthesis.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery and materials design. These powerful computational tools can accelerate the identification of promising new this compound derivatives with desired properties.

Future applications of AI and ML in this area include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties of novel this compound derivatives. scienmag.comrsc.org This can significantly reduce the time and resources required for experimental screening of large libraries of compounds. For example, models could be developed to predict photophysical properties, solubility, and binding affinities.

Generative Models: Deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design new molecules with optimized properties. rsc.org By learning the underlying patterns in chemical space, these models can propose novel this compound derivatives that are likely to exhibit desired functionalities.

Optimization of Synthesis: AI algorithms can be employed to optimize the reaction conditions for the synthesis of new derivatives, leading to higher yields and purity. aiche.orgresearchgate.net This can involve the automated exploration of reaction parameters such as temperature, solvent, and catalyst.

Q & A

Q. How can advanced spectroscopic techniques elucidate protonation states during redox transitions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.